3-羟基庚十七酸

描述

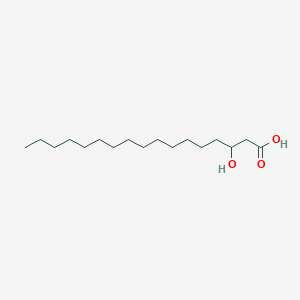

3-Hydroxyheptadecanoic acid is a hydroxy fatty acid that is not directly discussed in the provided papers. However, the synthesis and analysis of similar hydroxy fatty acids and related compounds are well-documented. These compounds are often intermediates or end products in the synthesis of biologically active molecules or could serve as building blocks in organic synthesis for various applications, including the development of pharmaceuticals and high-performance polymers .

Synthesis Analysis

The synthesis of hydroxy fatty acids and related compounds typically involves multi-step chemical reactions with careful consideration of stereochemistry to achieve the desired isomers. For instance, the synthesis of diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid, a compound similar to 3-hydroxyheptadecanoic acid, was achieved from commercially available precursors with an average overall yield of 59% . Similarly, the synthesis of 3-hydroxytetradecanoic acid was performed in a five-step reaction from epichlorohydrin with an overall yield of 52.48% . These methods often involve the use of Grignard reagents, protection and deprotection of functional groups, and stereoselective reductions .

Molecular Structure Analysis

The molecular structure of hydroxy fatty acids is characterized by the presence of a hydroxyl group on the fatty acid chain, which significantly influences the physical and chemical properties of the molecule. The stereochemistry of the hydroxyl group and other substituents is crucial, as it can affect the biological activity of the compound. For example, the configurational assignment of the natural isomer of a related compound was determined by comparing NMR and optical rotation data with synthesized isomers . Such detailed molecular structure analysis is essential for the correct identification and application of these compounds.

Chemical Reactions Analysis

Hydroxy fatty acids can undergo various chemical reactions due to the presence of reactive functional groups. The hydroxyl group can participate in esterification, oxidation, and other transformations that are useful in synthetic chemistry. For example, the synthesis of 3-amino-2-hydroxydecanoic acid (AHDA) involved the use of a building block that was transformed through a series of reactions including nucleophilic substitution and stereoselective reduction . These reactions are carefully designed to maintain or alter the stereochemistry of the molecule as needed for the desired application.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxy fatty acids like 3-hydroxyheptadecanoic acid are influenced by the length of the carbon chain and the position and configuration of the hydroxyl group. These properties include solubility, melting point, and reactivity, which are important for the practical use of these compounds in industry and research. While the papers provided do not directly discuss 3-hydroxyheptadecanoic acid, they do highlight the importance of such properties in the synthesis and application of similar molecules .

科学研究应用

脂多糖检测中的分析应用

包括3-羟基脂肪酸在内的化学标记物,如3-羟基庚十七酸,可用于确定不同环境中的脂多糖(LPS)。气相色谱-质谱联用(GC-MS)等方法利用这些酸来鉴定LPS,有助于分析药物产品中的细菌污染(Mielniczuk et al., 1992)。

用于3-羟基酸生产的微生物工程

通过修改特定基因,在大肠杆菌中生产了包括类似于3-羟基庚十七酸的衍生物,展示了它们在微生物工程中用于生化生产的潜力(Zheng et al., 2004)。

在化学品发酵生产中的应用

对酿酒酵母的研究突出了3-羟基酸在化学品发酵生产中的作用,如3-羟基丙酸,该化学品用于制造各种商品化学品(Chen et al., 2014)。

在环境和职业健康中的应用

包括3-羟基庚十七酸在内的3-羟基脂肪酸被探索作为内毒素的环境标记物,有助于职业和环境健康研究(Uhlig et al., 2016)。

在合成生物学中的潜力

这些酸在合成生物学中具有重要意义,例如它们在大肠杆菌和铜杆菌等微生物中的基因表达控制系统中的可诱导性(Hanko et al., 2017)。

在生物塑料生产中的作用

3-羟基酸在生物塑料生产中起着关键作用,特别是在涉及转化可再生资源如甘油的过程中(Jers et al., 2019)。

在天然产品中的存在

研究发现,包括3-羟基庚十七酸在内的3-羟基脂肪酸存在于天然产品中,如牛奶,暗示了它们在生物过程中如脂肪酸合成中的作用(Parks, 1977)。

安全和危害

3-Hydroxyheptadecanoic Acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

属性

IUPAC Name |

3-hydroxyheptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZUXWSQLNHYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960607 | |

| Record name | 3-Hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxyheptadecanoic Acid | |

CAS RN |

40165-89-7 | |

| Record name | 3-Hydroxyheptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecanoic acid, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040165897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)